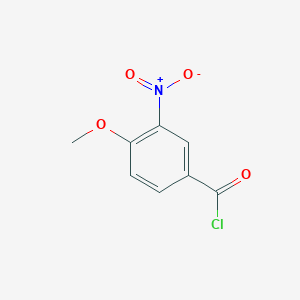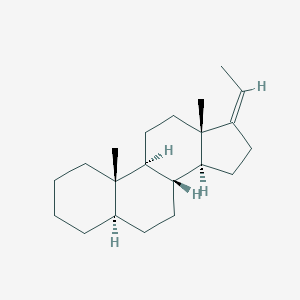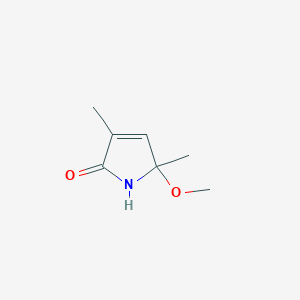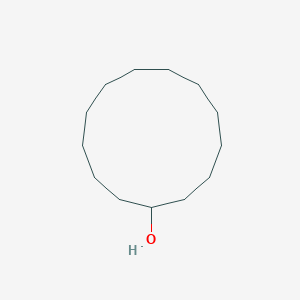
Cyclotridecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotridecanol, also known as CTD, is a cyclic alcohol compound with 13 carbon atoms in its structure. It has been found to have various biochemical and physiological effects and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Cyclotridecanol is not fully understood, but it is believed to interact with various enzymes and proteins in the body. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
Cyclotridecanol has been found to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cyclotridecanol in lab experiments is its ability to act as a chiral auxiliary, which can be useful in the synthesis of chiral compounds. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of Cyclotridecanol, including its potential use as a therapeutic agent for the treatment of various diseases. Further research is also needed to fully understand its mechanism of action and its potential interactions with other compounds. Additionally, the development of new synthesis methods for Cyclotridecanol may lead to its increased use in various scientific research applications.
Métodos De Síntesis
The synthesis of Cyclotridecanol can be achieved through several methods, including the oxidation of cyclododecanone using potassium permanganate or the reduction of cyclododecanone using sodium borohydride. Another method involves the hydrogenation of cyclododecatriene using a palladium catalyst.
Aplicaciones Científicas De Investigación
Cyclotridecanol has been used in various scientific research applications, including its use as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block for the synthesis of various compounds, such as macrocycles and dendrimers.
Propiedades
Número CAS |
10329-91-6 |
|---|---|
Nombre del producto |
Cyclotridecanol |
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
cyclotridecanol |
InChI |
InChI=1S/C13H26O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h13-14H,1-12H2 |
Clave InChI |
IWOZRHJPQVIPNH-UHFFFAOYSA-N |
SMILES |
C1CCCCCCC(CCCCC1)O |
SMILES canónico |
C1CCCCCCC(CCCCC1)O |
Sinónimos |
Cyclotridecanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



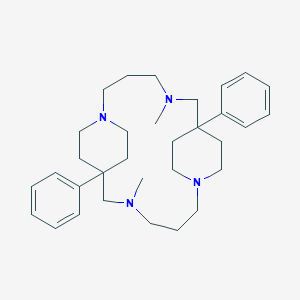
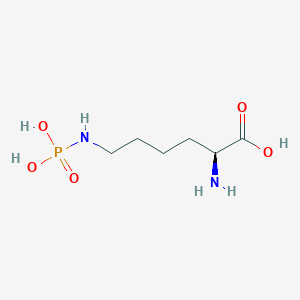


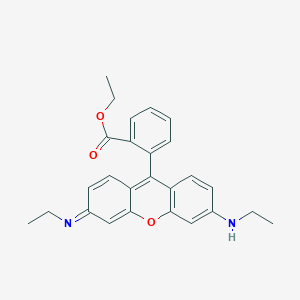

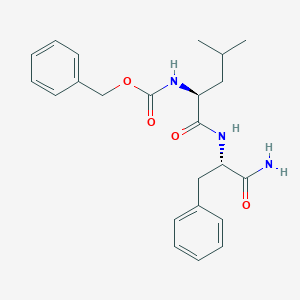

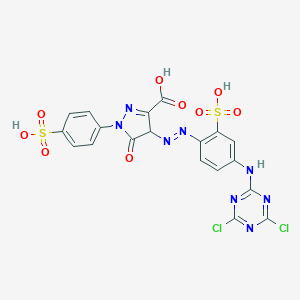
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
